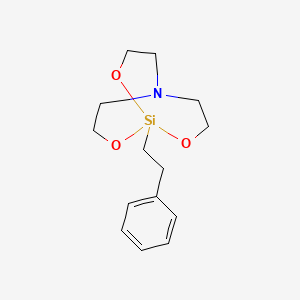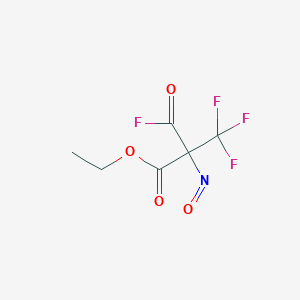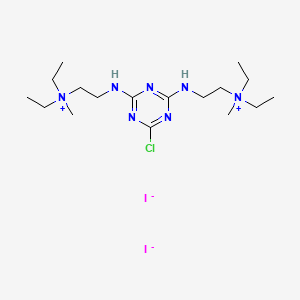![molecular formula C12H19BrN2O2 B14491721 ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide CAS No. 64046-16-8](/img/structure/B14491721.png)
ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide typically involves multiple steps. One common method includes the reaction of a phenyl derivative with a methylcarbamoyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl-dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium bromide
Uniqueness
Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide stands out due to its specific structural features, which confer unique reactivity and interaction profiles. Unlike other quaternary ammonium compounds, it has a methylcarbamoyloxy group that enhances its antimicrobial properties and makes it suitable for specialized applications in medicine and industry.
Properties
CAS No. |
64046-16-8 |
|---|---|
Molecular Formula |
C12H19BrN2O2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide |
InChI |
InChI=1S/C12H18N2O2.BrH/c1-5-14(3,4)10-7-6-8-11(9-10)16-12(15)13-2;/h6-9H,5H2,1-4H3;1H |
InChI Key |
QYROQWSAAHWSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
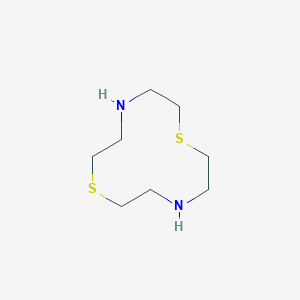
![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
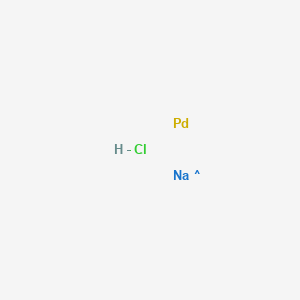
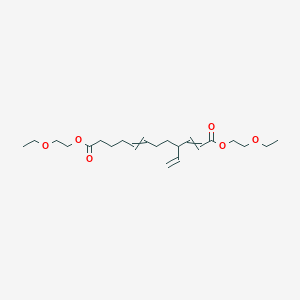

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
